An In-Depth Technical Guide to 4-Oxopentanoic-13C3 Acid: Properties, Synthesis, and Applications in Metabolic Research
An In-Depth Technical Guide to 4-Oxopentanoic-13C3 Acid: Properties, Synthesis, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Oxopentanoic-13C3 acid, a stable isotope-labeled analog of levulinic acid. Intended for researchers in metabolic studies, drug development, and analytical chemistry, this document details the chemical properties, a proposed synthesis protocol, and its critical applications, particularly in the field of ¹³C metabolic flux analysis.
Introduction: The Significance of Isotopic Labeling in Metabolic Analysis
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems.[1] 4-Oxopentanoic-13C3 acid, with three carbon-13 isotopes, serves as a valuable tracer for elucidating complex metabolic pathways. Its use in techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) allows for the quantitative measurement of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism under various conditions.[2][3] This level of insight is crucial for understanding disease states, identifying drug targets, and optimizing bioprocesses.
Chemical and Physical Properties
4-Oxopentanoic-13C3 acid shares its fundamental chemical structure with its unlabeled counterpart, levulinic acid, with the key distinction of isotopic enrichment. This enrichment results in a higher molecular weight, a property that is central to its utility as a tracer in mass spectrometry-based analyses.
| Property | Value | Source |
| Chemical Name | 4-Oxopentanoic-13C3 acid | |
| Synonyms | Levulinic-13C3 Acid, γ-Ketovaleric-13C3 Acid, 4-Oxovaleric-13C3 Acid | [4] |
| CAS Number | 1391051-93-6 | |
| Molecular Formula | C₂¹³C₃H₈O₃ | |
| Molecular Weight | 119.09 g/mol | |
| Appearance | Expected to be a white crystalline solid or oil | Inferred from Levulinic Acid |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from Levulinic Acid |
Spectroscopic Data (Predicted)
While experimental spectra for 4-Oxopentanoic-13C3 acid are not publicly available, we can predict the key features based on the known spectra of levulinic acid. The isotopic labeling will most significantly impact the ¹³C NMR and mass spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be very similar to that of unlabeled levulinic acid, showing three main signals corresponding to the methyl, and two methylene groups.
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~2.2 ppm (singlet, 3H): Methyl protons adjacent to the ketone.
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~2.8 ppm (triplet, 2H): Methylene protons adjacent to the ketone.
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~2.6 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid.
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~11-12 ppm (broad singlet, 1H): Carboxylic acid proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the five carbon atoms. The key difference from the unlabeled compound will be the chemical shifts and potential coupling patterns of the three ¹³C-labeled carbons. The signals for the labeled carbons will be significantly enhanced.
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~207 ppm: C4 (ketone carbonyl, ¹³C labeled )
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~177 ppm: C1 (carboxylic acid carbonyl)
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~38 ppm: C3 (methylene)
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~30 ppm: C5 (methyl, ¹³C labeled )
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~28 ppm: C2 (methylene, ¹³C labeled )
Mass Spectrometry
The mass spectrum will be the most informative in distinguishing the labeled compound from its unlabeled counterpart. The molecular ion peak will be shifted by +3 m/z units.
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[M-H]⁻ for unlabeled levulinic acid: 115.04 m/z
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Expected [M-H]⁻ for 4-Oxopentanoic-13C3 acid: 118.05 m/z
The fragmentation pattern in tandem MS is also expected to be altered, providing valuable information for tracing the labeled carbons through metabolic pathways. A detailed study of the fragmentation of unlabeled 4-oxopentanoic acid has been reported, which can serve as a basis for interpreting the fragmentation of the labeled analog.[1]
Proposed Synthesis of 4-Oxopentanoic-13C3 Acid
A specific, publicly available synthesis protocol for 4-Oxopentanoic-13C3 acid is not readily found. However, a plausible synthetic route can be designed based on established methods for the synthesis of levulinic acid and the introduction of ¹³C labels. One such approach could involve the use of a ¹³C-labeled starting material.
Hypothetical Synthetic Protocol:
This proposed synthesis starts from a commercially available ¹³C-labeled precursor.
Reaction Scheme:
Caption: Proposed synthetic pathway for 4-Oxopentanoic-13C3 acid.
Step-by-Step Methodology:
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Preparation of ¹³C-labeled Grignard Reagent: Prepare [¹³C]Methylmagnesium iodide from [¹³C]methyl iodide.
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Grignard Reaction: React succinic anhydride with the prepared [¹³C]Methylmagnesium iodide in an appropriate ether solvent (e.g., diethyl ether or THF) under anhydrous conditions.
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Acidic Workup: Quench the reaction with an aqueous acid solution (e.g., HCl) to yield [4,5-¹³C₂]-4-oxopentanoic acid.
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Purification: Purify the product using techniques such as distillation or column chromatography.
-
(Optional) Additional Labeling: To introduce the third ¹³C atom at the C2 position, a subsequent isotopic exchange reaction could be performed, though this would be a more complex procedure. A more direct route would likely involve a starting material with the desired three-carbon labeled fragment.
Self-Validation: The identity and isotopic enrichment of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The purity should be assessed by techniques such as HPLC or GC.
Applications in Metabolic Flux Analysis (MFA)
The primary application of 4-Oxopentanoic-13C3 acid is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[2][3][5] This powerful technique allows for the quantification of the rates (fluxes) of metabolic reactions within a living cell.
Workflow for a ¹³C-MFA Experiment:
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Detailed Experimental Protocol:
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Cell Culture: Culture cells of interest in a defined medium containing 4-Oxopentanoic-13C3 acid as the sole or a supplementary carbon source. It is crucial to ensure the cells reach a metabolic steady state.
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Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).
-
Sample Analysis: Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distribution of key metabolites.
-
Data Analysis: Process the mass spectrometry data to correct for natural isotope abundance and determine the fractional labeling of each metabolite.
-
Flux Calculation: Utilize metabolic modeling software to fit the experimental labeling data to a metabolic network model, thereby calculating the intracellular fluxes.
Causality in Experimental Design: The choice of the labeled substrate is critical. 4-Oxopentanoic acid, as a five-carbon keto acid, can enter central carbon metabolism through various pathways. By tracing the incorporation of its ¹³C atoms into downstream metabolites like amino acids and TCA cycle intermediates, researchers can quantify the activity of these pathways.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Oxopentanoic-13C3 acid is not publicly available. However, the safety precautions for its unlabeled analog, levulinic acid, should be followed.
-
Hazard Identification: Levulinic acid is known to cause skin and serious eye irritation.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Oxopentanoic-13C3 acid is a valuable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in ¹³C-MFA provides a quantitative and dynamic view of metabolic pathways that is unattainable with other methods. While publicly available experimental data for this specific isotopologue is limited, this guide provides a solid foundation of its expected properties, a plausible synthetic approach, and a clear outline of its application in metabolic research. As the field of metabolomics continues to grow, the use of such precisely labeled compounds will undoubtedly play an increasingly important role in advancing our understanding of biology and disease.
References
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Bork, K., et al. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry, 22(14), 2269-2279. [Link]
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